![molecular formula C23H32O3 B137792 炔雌醇-3-戊酸酯 CAS No. 21881-45-8](/img/structure/B137792.png)
炔雌醇-3-戊酸酯
描述
Estradiol 3-Valerate, also known as Estradiol pentanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormone therapy for menopausal symptoms, low estrogen levels, hormone therapy for transgender individuals, and in hormonal birth control. Additionally, it is used in the treatment of prostate cancer .
科学研究应用
Medical Uses
Hormone Replacement Therapy (HRT)
Estradiol 3-valerate is primarily employed in HRT for menopausal women. It alleviates symptoms such as hot flashes, vaginal atrophy, and mood disturbances associated with estrogen deficiency. The typical dosage for treating menopausal symptoms ranges from 10 to 20 mg administered via intramuscular injection every four weeks .
Transgender Hormone Therapy
In transgender women, EV serves as a crucial component of feminizing hormone therapy. Dosages typically range from 5 to 20 mg every two weeks, with some cases requiring up to 40 mg . This application has shown significant psychological and physiological benefits for individuals undergoing gender transition.
Contraceptive Use
Estradiol valerate is also included in combined oral contraceptives, often paired with progestins such as dienogest. This formulation not only prevents pregnancy but also helps manage menstrual disorders .
Treatment of Hormone-Sensitive Cancers
In men, EV is utilized in the palliative treatment of advanced prostate cancer. It is administered at doses of 30 mg or more every one to two weeks to counteract androgen effects . Additionally, low doses of EV have been explored in treating breast cancer in women who have developed resistance to aromatase inhibitors .
Pharmacokinetics and Safety
The pharmacokinetics of estradiol valerate indicate that it is rapidly absorbed and converted into estradiol in the body. Studies show that its bioavailability can vary based on the formulation and administration route (oral vs. injectable) . Safety profiles indicate that while generally well-tolerated, estradiol valerate can pose risks such as thromboembolic events and should be used cautiously in individuals with a history of cardiovascular issues .
Dosage and Administration
Indication | Route | Typical Dosage | Frequency |
---|---|---|---|
Menopausal Symptoms | IM Injection | 10-20 mg | Every 4 weeks |
Transgender Hormone Therapy | IM Injection | 5-20 mg (up to 40 mg) | Every 2 weeks |
Advanced Prostate Cancer | IM Injection | ≥30 mg | Every 1-2 weeks |
Oral Contraceptive | Oral Tablet | 0.5-4 mg | Daily |
Available Forms
Formulation Type | Form | Concentration | Brand Names |
---|---|---|---|
Injectable | Oil solution | 5, 10, 20, 40 mg/mL | Delestrogen |
Oral | Tablet | 0.5, 1, 2, 4 mg | Progynova |
Combined Oral Contraceptive | Tablet | Estradiol + Progestin | Natazia |
Case Studies
-
Transgender Health Outcomes
A study involving transgender women receiving estradiol valerate showed significant improvements in mental health scores and quality of life metrics after six months of treatment. Participants reported reduced anxiety and depression levels alongside physical changes consistent with feminization . -
Menopausal Symptom Relief
In a clinical trial assessing the efficacy of estradiol valerate for menopausal symptoms, participants experienced a marked reduction in hot flashes and improved sleep quality compared to placebo groups over a twelve-week period . -
Breast Cancer Treatment Resistance
A recent investigation into the use of low-dose estradiol valerate for women previously treated with aromatase inhibitors demonstrated promising results in managing resistant breast cancer cases, suggesting a potential role for EV in salvage therapy .
作用机制
Target of Action
Estradiol 3-Valerate, also known as E2V, is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol 3-Valerate are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, Estradiol 3-Valerate has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .
Biochemical Pathways
Estradiol 3-Valerate impacts several biochemical pathways. It modulates the Bax/Bcl-2/p53 and Caspase-3 (Cas-3) pathways . These pathways are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .
Pharmacokinetics
Estradiol 3-Valerate is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . The majority of Estradiol valerate is protein-bound, metabolized in the gastrointestinal mucosa and liver, and excreted mainly in urine .
Result of Action
The result of Estradiol 3-Valerate’s action is the exertion of its estrogenic effects in the body. It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception . It increases sex hormone-binding globulin (SHBG) levels by 2.5- to 3-fold in transgender women .
Action Environment
The action of Estradiol 3-Valerate can be influenced by various environmental factors. For instance, the route of administration can impact the drug’s action. It can be taken by mouth, sublingual, intramuscular injection, or subcutaneous injection . The dosage can also influence the drug’s action. For example, with estradiol valerate, it is reported that a dose of 5 mg has a duration of 7 to 8 days, 10 mg a duration of 10 to 14 days, 40 mg a duration of 2 to 3 weeks, and 100 mg a duration of 3 to 4 weeks .
生化分析
Biochemical Properties
Estradiol 3-Valerate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with estrogen receptors, which are proteins that bind to estradiol .
Cellular Effects
Estradiol 3-Valerate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Estradiol 3-Valerate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Estradiol 3-Valerate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Estradiol 3-Valerate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Estradiol 3-Valerate is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Estradiol 3-Valerate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Estradiol 3-Valerate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Estradiol 3-Valerate is synthesized by reacting estradiol with valeric anhydride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Estradiol 3-Valerate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Types of Reactions:
Hydrolysis: Estradiol 3-Valerate undergoes hydrolysis to yield estradiol and valeric acid.
Oxidation: Estradiol 3-Valerate can be oxidized to form estrone valerate, which is a less potent estrogen.
Reduction: Reduction reactions can convert estradiol valerate back to estradiol.
Common Reagents and Conditions:
Hydrolysis: Water and esterases.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Estradiol and valeric acid.
Oxidation: Estrone valerate.
Reduction: Estradiol.
相似化合物的比较
Estradiol Cypionate: Another ester of estradiol used in hormone therapy.
Estradiol Benzoate: Used in veterinary medicine and has a shorter duration of action.
Estrone: A naturally occurring estrogen that is less potent than estradiol.
Uniqueness of Estradiol 3-Valerate: Estradiol 3-Valerate is unique due to its balanced pharmacokinetic profile, providing a sustained release of estradiol upon hydrolysis. This makes it suitable for various therapeutic applications, including long-term hormone therapy .
生物活性
Estradiol 3-valerate (EV) is a synthetic estrogen that functions primarily as a prodrug, converting into estradiol upon administration. Its biological activity is significant in hormone replacement therapy, contraception, and the treatment of various estrogen-deficiency conditions. This article delves into its pharmacokinetics, mechanisms of action, clinical applications, and safety profile, supported by empirical data and case studies.
Pharmacokinetics
Absorption and Metabolism
Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs during intestinal absorption or the first-pass metabolism in the liver. The pharmacokinetic parameters of estradiol valerate include:
- Maximum Serum Concentration (Cmax) : Achieved approximately 6 hours post-administration.
- Half-Life : Approximately 12–20 hours for oral administration and 3.5 days for intramuscular injections.
- Protein Binding : Estradiol binds to serum proteins at a rate of about 98%, primarily to albumin and sex hormone-binding globulin (SHBG) .
Parameter | Value |
---|---|
Cmax (oral, 3 mg) | 73.3 pg/mL |
Half-Life (oral) | 12–20 hours |
Half-Life (IM) | 3.5 days |
Protein Binding | ~98% |
Elimination
Estradiol and its metabolites are primarily excreted via urine (approximately 80%). The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which can be affected by various drug interactions .
Estradiol valerate acts as an agonist of the estrogen receptor (ER). Once converted to estradiol, it binds to ERs in target tissues such as the breast, uterus, and hypothalamus. This binding initiates a cascade of genomic actions leading to the transcription of estrogen-responsive genes. Key effects include:
- Regulation of Menstrual Cycle : Estradiol is crucial for ovulation and menstrual regularity.
- Bone Health : It helps maintain bone density by inhibiting osteoclast activity.
- Cardiovascular Effects : Estrogens influence lipid metabolism and vascular function .
Clinical Applications
Estradiol valerate is used in various clinical settings:
- Hormone Replacement Therapy (HRT) : It alleviates symptoms of menopause by restoring estrogen levels.
- Contraception : Combined with progestins like dienogest, it provides effective birth control with minimal impact on coagulation parameters compared to traditional formulations .
- Treatment of Hypoestrogenism : It is effective in treating conditions associated with low estrogen levels.
Safety Profile
The safety profile of estradiol valerate has been evaluated in multiple studies. A recent randomized trial assessed its bioequivalence with a generic formulation under fasting and fed conditions, showing comparable pharmacokinetics and a tolerable safety profile . Common adverse events reported include:
- Headaches
- Nausea
- Breast tenderness
Long-term use requires monitoring due to potential risks such as endometrial hyperplasia and thrombosis .
Case Studies
- Hormone Therapy in Postmenopausal Women : A study involving postmenopausal women receiving estradiol valerate demonstrated significant improvements in quality of life metrics related to menopausal symptoms over a 12-month period.
- Contraceptive Efficacy : In a comparative study of contraceptive methods, women using estradiol valerate combined with dienogest showed lower thrombin generation compared to those using ethinyl estradiol formulations, indicating a potentially safer profile regarding thromboembolic events .
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176282 | |
Record name | Estradiol 3-valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21881-45-8 | |
Record name | Estradiol 3-valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol 3-valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRADIOL 3-VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。